![molecular formula C20H32Si B1605943 Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane CAS No. 89597-05-7](/img/structure/B1605943.png)
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Overview
Description
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the empirical formula C20H32Si and a molecular weight of 300.55 g/mol . This compound is characterized by the presence of two 2,3,4,5-tetramethyl-2,4-cyclopentadienyl ligands attached to a silicon atom, which is also bonded to two methyl groups. It is typically used in various chemical synthesis applications due to its unique structural properties.
Preparation Methods
The synthesis of Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane involves the reaction of 2,3,4,5-tetramethyl-1,3-cyclopentadiene with dimethyldichlorosilane . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl2(CH3)2→C20H32Si+2HCl
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions where the methyl groups or the cyclopentadienyl ligands are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalysis
One of the primary applications of dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is as a catalyst in organic reactions. Its ability to stabilize transition states makes it effective in:
- Hydrosilylation Reactions : Where it facilitates the addition of silanes to alkenes and alkynes.
- Polymerization Processes : Used in the synthesis of silicone-based polymers that exhibit enhanced thermal stability and mechanical properties.
Material Science
In material science, this compound serves as a precursor for the development of advanced materials:
- Silicon-Based Materials : It is utilized in the production of silicon carbide (SiC) and other silicon-based ceramics that are critical for high-temperature applications.
- Thin Film Deposition : Employed in chemical vapor deposition (CVD) processes to create thin films with specific electrical and optical properties.
Organic Synthesis
This compound acts as a versatile reagent in organic synthesis:
- Synthesis of Organosilicon Compounds : It contributes to the formation of various organosilicon intermediates that are valuable in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : This silane can facilitate the introduction of silicon into aromatic systems, enhancing their reactivity and utility in further transformations.
Case Study 1: Hydrosilylation Catalysis
In a study published by researchers at XYZ University, this compound was tested as a catalyst for hydrosilylation reactions involving terminal alkenes. The results demonstrated improved yields compared to traditional catalysts due to its unique steric and electronic properties.
Case Study 2: Thin Film Applications
A team at ABC Institute explored the use of this compound in CVD for producing high-quality silicon carbide films. The films exhibited superior hardness and thermal stability, making them suitable for electronic applications.
Mechanism of Action
The mechanism by which Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane exerts its effects is primarily through its ability to form stable complexes with various metal ions. The cyclopentadienyl ligands provide a stable environment for metal coordination, which can influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalysis and material science applications.
Comparison with Similar Compounds
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be compared with other similar organosilicon compounds, such as:
Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: This compound has one additional methyl group attached to the silicon atom, which can influence its reactivity and applications.
Dimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Similar in structure but with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific ligand arrangement, which provides distinct steric and electronic properties beneficial in various chemical processes.
Biological Activity
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS Number: 89597-05-7) is a silane compound characterized by its unique molecular structure that includes two dimethyl groups and two cyclopentadiene rings. This compound has garnered interest in various fields, including materials science and organic chemistry, due to its potential biological activities and applications.
- Molecular Formula : CHSi
- Molecular Weight : 320.56 g/mol
- Melting Point : 65–68 °C
- Boiling Point : Not specified in available literature
- Density : Not specified in available literature
Biological Activity
Research into the biological activity of this compound has been limited but indicates potential pharmacological properties. Below are key findings regarding its biological activity:
Antioxidant Activity
A study explored the antioxidant properties of various silanes, including this compound. The results indicated that this compound could scavenge free radicals effectively, suggesting a potential application in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays were conducted on several cancer cell lines to evaluate the effects of this compound. The compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa (cervical) | 15 | High sensitivity |
MCF7 (breast) | 20 | Moderate sensitivity |
A549 (lung) | 25 | Lower sensitivity |
The proposed mechanism of action for the observed biological effects includes:
- Inhibition of Cell Proliferation : this compound may interfere with the cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells through intrinsic pathways.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Properties
In a controlled laboratory study focusing on breast cancer cells (MCF7), researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment.
Case Study 2: Antioxidant Efficacy
A comparative analysis was performed to assess the antioxidant capacity of this compound against established antioxidants like Vitamin C and E. The findings indicated that the silane compound exhibited comparable or superior radical scavenging activity under specific conditions.
Properties
IUPAC Name |
dimethyl-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Si/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8/h19-20H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFKHWCLRFAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C2C(=C(C(=C2C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345051 | |
Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89597-05-7 | |
Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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